2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline
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Overview
Description
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . It is a derivative of aniline, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position on the benzene ring, with a pentan-2-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The final step involves the alkylation of the amine group with 2-bromopentane to introduce the pentan-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline: Similar structure but with a pentan-3-yl group instead of pentan-2-yl.
2-Fluoro-5-methoxy-N-(pentan-1-yl)aniline: Similar structure but with a pentan-1-yl group instead of pentan-2-yl.
Uniqueness
2-Fluoro-5-methoxy-N-(pentan-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pentan-2-yl group can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FNO/c1-4-5-9(2)14-12-8-10(15-3)6-7-11(12)13/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
JBQGIDBELDYTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
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